molecular formula C23H29N5O B15135964 2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethanamine

2-(4-(5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylethanamine

Cat. No.: B15135964
M. Wt: 391.5 g/mol
InChI Key: VMPLYSNCOLJRCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARM1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production of CARM1-IN-6 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistency and reproducibility. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

CARM1-IN-6 primarily undergoes reactions that involve its interaction with CARM1, leading to the inhibition of its methyltransferase activity. These reactions include:

Common Reagents and Conditions

The synthesis of CARM1-IN-6 may involve common reagents such as:

Major Products Formed

The major product formed from the synthesis of CARM1-IN-6 is the inhibitor itself, which is characterized by its ability to specifically inhibit CARM1 activity. By inhibiting CARM1, CARM1-IN-6 can modulate various biological processes, including gene expression and cell proliferation .

Scientific Research Applications

CARM1-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

CARM1-IN-6 exerts its effects by specifically binding to the active site of CARM1, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on histone and non-histone proteins, leading to alterations in gene expression and cellular processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

CARM1-IN-6 can be compared with other CARM1 inhibitors, highlighting its uniqueness and advantages:

    EZM2302: Another potent CARM1 inhibitor with similar inhibitory effects on CARM1 activity.

    TP-064: A known CARM1 inhibitor that has been used in various studies.

    iCARM1: A recently discovered inhibitor with high specificity towards CARM1.

Properties

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

IUPAC Name

2-[4-[5-(furan-3-yl)-4-(4-methylphenyl)pyrimidin-2-yl]piperazin-1-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3

InChI Key

VMPLYSNCOLJRCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C

Origin of Product

United States

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